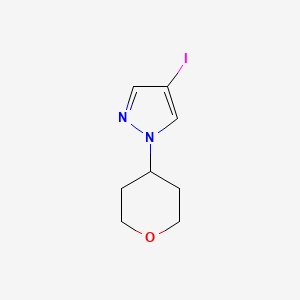

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(oxan-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQATWGZZKUHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175274-93-7 | |

| Record name | 4-iodo-1-(oxan-4-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazole Heterocycles in Chemical Synthesis and Research

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. nbinno.comnih.gov Pyrazole derivatives exhibit a vast spectrum of biological activities, and this structural motif is present in numerous commercially available pharmaceuticals. nih.govijraset.com Marketed drugs containing the pyrazole core are used as anti-inflammatory agents (e.g., Celecoxib), anti-obesity drugs (e.g., Rimonabant), and analgesics (e.g., Difenamizole). nih.gov

The utility of the pyrazole scaffold stems from its unique chemical properties. It can act as a bioisostere for other aromatic rings, like benzene, helping to enhance physicochemical properties such as solubility and lipophilicity, which are crucial for a molecule's pharmacokinetic profile. nih.gov The two nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions, enabling strong and specific binding to biological targets like enzymes and receptors. nbinno.com This adaptability has made the pyrazole nucleus a "privileged structure" in drug discovery, consistently attracting the attention of researchers for the development of new therapeutic agents. nih.gov

The Tetrahydropyran Moiety: Structural Context and Role in Chemical Design

The tetrahydropyran (B127337) (THP) ring is a saturated six-membered cyclic ether that is frequently incorporated into the design of complex molecules, particularly in pharmaceuticals. guidechem.commdpi.com The THP moiety is often used as a bioisosteric replacement for a cyclohexane (B81311) ring. pharmablock.com By replacing a methylene (B1212753) group (CH₂) with an oxygen atom, the THP ring introduces polarity, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can enhance binding affinity and selectivity. pharmablock.com

Furthermore, the THP ring's rigid conformation can be advantageous in drug design by reducing the entropic penalty upon binding to a target. pharmablock.com It is a structural feature found in numerous natural products with significant biological activity, including anticancer agents. guidechem.comresearchgate.net Its stability, low toxicity, and favorable solubility characteristics make it an attractive component for medicinal chemists aiming to optimize the properties of lead compounds. chemicalbook.com

Position of Iodine Substitution: Regioisomeric Considerations and Impact on Reactivity

The substitution pattern on the pyrazole (B372694) ring is critical to its chemical behavior. The presence of an iodine atom at the C4-position of the pyrazole ring in 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is of particular synthetic importance. The C4-position is often targeted for functionalization, and various methods have been developed for the regioselective iodination of pyrazoles. researchgate.netrsc.orgresearchgate.net

The carbon-iodine bond at the C4-position is significantly more reactive than the carbon-hydrogen bonds at other positions on the ring. This enhanced reactivity makes 4-iodopyrazoles exceptionally useful substrates for a wide range of metal-catalyzed cross-coupling reactions. rsc.org They are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as the Suzuki-Miyaura, Sonogashira, and copper-catalyzed coupling reactions. nih.govrsc.orgnih.gov This allows chemists to introduce a diverse array of functional groups and build molecular complexity in a controlled and predictable manner, making 4-iodopyrazoles versatile building blocks for constructing highly functionalized organic molecules. researchgate.netsciforum.net

Overview of the Chemical Compound S Relevance in Academic Investigation

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety is the focal point of reactivity for this compound, enabling a range of substitution and coupling reactions. The C-I bond is relatively weak and susceptible to cleavage, particularly in the presence of transition metal catalysts.

Nucleophilic Substitution Reactions at the C-4 Iodine Position

Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally difficult. However, the introduction of functionalities at the C-4 position can be achieved through metal-catalyzed processes that resemble nucleophilic substitution.

Copper(I)-catalyzed coupling reactions provide an effective method for the direct alkoxylation of 4-iodopyrazoles, forming a C-O bond at the C-4 position. nih.gov This transformation is valuable for synthesizing 4-alkoxypyrazoles, which are known for their biological activities. Studies on N-trityl-4-iodopyrazole have shown that various primary, secondary, and cyclic alcohols can displace the iodide in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, often under microwave irradiation. nih.govsemanticscholar.org This methodology is applicable to a broad range of alcohols, leading to the corresponding 4-alkoxy ethers in good yields. nih.govsemanticscholar.org

Table 1: Examples of CuI-Catalyzed Alkoxylation of N-Trityl-4-iodopyrazole

| Alcohol | Product | Yield (%) |

|---|---|---|

| Isopropanol | 4-Isopropyloxy-1H-1-tritylpyrazole | 94% |

| Isobutanol | 4-Isobutoxy-1H-1-tritylpyrazole | 88% |

| Cyclopentanol | 4-Cyclopentyloxy-1H-1-tritylpyrazole | 93% |

| Cyclohexanol | 4-Cyclohexyloxy-1H-1-tritylpyrazole | 91% |

(Data sourced from Usami et al., 2021) nih.govsemanticscholar.org

Cross-Coupling Reactions

The C-4 iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound. 4-Iodopyrazoles are effective substrates for these reactions, readily coupling with various aryl- and heteroarylboronic acids. nih.gov The reaction is typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base. This method allows for the synthesis of a wide array of 4-arylpyrazoles. researchgate.net

Research has demonstrated that N-protected 4-iodopyrazoles can be successfully coupled with diverse boronic acids, providing access to complex molecular architectures. nih.govresearchgate.net For instance, the synthesis of biologically active compounds often relies on the Suzuki-Miyaura coupling of pyrazole intermediates. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 °C |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |

| XPhos Pd G2 | K₃PO₄ | Dioxane | 100 °C |

(Conditions are generalized from various sources on aryl halide coupling) researchgate.net

The Sonogashira coupling enables the formation of a C-C bond between an aryl iodide and a terminal alkyne, yielding an alkynylated product. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net 4-Iodopyrazoles, including various N-substituted derivatives, have been shown to be excellent substrates for Sonogashira couplings. clockss.orgarkat-usa.org

This reaction provides a direct route to 4-alkynylpyrazoles, which are versatile intermediates for further synthetic transformations. nih.govarkat-usa.org The reaction conditions are generally mild and tolerate a wide range of functional groups on both the pyrazole and the alkyne coupling partner. researchgate.net

Table 3: Sonogashira Coupling of N-Protected 3-Iodo-1H-pyrazoles with Phenylacetylene

| N-Protecting Group | Pyrazole Substrate | Yield (%) |

|---|---|---|

| 1-Ethoxyethyl | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 92% |

| 1-Ethoxyethyl | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | 95% |

| 1-Ethoxyethyl | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 94% |

(Data sourced from Degutis et al., 2015, for analogous 3-iodopyrazoles, demonstrating the general applicability to iodopyrazoles) arkat-usa.org

Beyond Suzuki and Sonogashira reactions, the aryl iodide moiety of this compound can participate in other important palladium-catalyzed transformations.

The Heck-Mizoroki reaction allows for the coupling of the aryl iodide with an alkene to form a C-C bond, resulting in a 4-alkenylpyrazole. researchgate.netclockss.org Studies on N-trityl-4-iodopyrazole have shown successful coupling with various acrylates and styrene (B11656) in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand. clockss.org

Table 4: Heck-Mizoroki Reaction of N-Trityl-4-iodopyrazole with Alkenes

| Alkene | Product | Yield (%) |

|---|---|---|

| Methyl acrylate | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95% |

| Ethyl acrylate | 4-(2-Ethoxycarbonylvinyl)-1-trityl-1H-pyrazole | 91% |

| t-Butyl acrylate | 4-(2-tert-Butoxycarbonylvinyl)-1-trityl-1H-pyrazole | 94% |

| Styrene | 4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | 44% |

(Data sourced from Usami et al., 2011) clockss.org

Additionally, C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form bonds between the pyrazole C-4 position and various nitrogen-containing nucleophiles, although nickel-catalyzed systems have also been explored for this purpose with pyrazole nucleophiles. researchgate.net

Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms. In this compound, the N-1 position is substituted with the tetrahydropyran group, rendering it a tertiary amine within the heterocyclic system. This group is generally inert and acts as a protecting group.

The N-2 nitrogen atom is a pyridine-type, sp²-hybridized nitrogen. It possesses a lone pair of electrons in an orbital within the plane of the ring, which makes it basic and capable of acting as a ligand for metal centers. This basicity can influence catalytic cycles in cross-coupling reactions. For instance, the N-2 atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of an inactive resting state, which may necessitate specific ligand choices or reaction conditions to overcome. nih.gov

N-Alkylation Reactions

As a 1-substituted pyrazole, this compound possesses a second nitrogen atom (N2) within the pyrazole ring that retains a lone pair of electrons, making it nucleophilic. Consequently, this compound is susceptible to further alkylation reactions, a process known as quaternization. researchgate.net This reaction typically involves heating the N-substituted pyrazole with an alkylating agent, such as an alkyl halide or a dialkyl sulfate. google.com

The product of such a reaction is a pyrazolium (B1228807) salt, where the N2 atom becomes positively charged and tetravalent. google.com The basicity of the pyrazole is significantly reduced after the first N-substitution, meaning that the conditions required for quaternization can be harsh, often involving high temperatures and extended reaction times. researchgate.net However, methods utilizing microwave irradiation have been shown to accelerate the rate of quaternization. researchgate.net This reactivity is a fundamental characteristic of 1-substituted pyrazoles, allowing for the synthesis of a variety of charged derivatives. researchgate.netsemanticscholar.org

| Reactant | Reagent | Condition | Product |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) or Dialkyl Sulfate ((R)2SO4) | Heating | 4-Iodo-2-alkyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolium Salt |

Formation of Coordination Complexes

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. acs.orgnih.gov In this compound, the pyridine-like N2 atom acts as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. semanticscholar.org This allows the compound to function as a monodentate ligand.

| Feature | Description |

|---|---|

| Coordinating Atom | N2 of the pyrazole ring |

| Mode of Coordination | Monodentate |

| Potential Influence of THP group | Steric hindrance affecting complex geometry and stability |

| Typical Metal Ions | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) researchgate.net |

Reactivity of the Tetrahydro-2H-pyran Moiety

The saturated tetrahydropyran ring is generally more stable than its unsaturated counterparts. However, its linkage to the pyrazole nitrogen atom introduces specific chemical properties, particularly concerning the stability of the C-N bond.

Ring-Opening Reactions (if applicable)

The N-(tetrahydro-2H-pyran-4-yl) group can be considered analogous to the widely used tetrahydropyranyl (THP) protecting group for alcohols and other functional groups. wikipedia.org A key characteristic of THP ethers and related structures is their stability under basic and neutral conditions but their lability in the presence of acid. nih.govorganic-chemistry.org

The bond connecting the pyrazole N1-atom to the tetrahydropyran ring is susceptible to acid-catalyzed cleavage. nih.govyoutube.com This reaction proceeds via protonation of the oxygen atom within the tetrahydropyran ring, followed by ring-opening to generate a resonance-stabilized oxocarbenium ion. This process results in the cleavage of the N-C bond, releasing the 4-iodopyrazole (B32481) and a derivative of 5-hydroxypentanal (B1214607). wikipedia.org This reactivity is essentially a deprotection of the pyrazole nitrogen, a common strategy in multi-step organic synthesis. rsc.org The cleavage can often be achieved under mild acidic conditions. youtube.comacs.org

| Reactant | Condition | Products |

|---|---|---|

| This compound | Aqueous Acid (e.g., HCl, H2SO4) | 4-Iodo-1H-pyrazole and 5-hydroxypentanal derivative |

Stereochemical Considerations in Transformations

The tetrahydropyran ring typically adopts a stable chair conformation to minimize steric strain. In this compound, the bulky pyrazole substituent at the C4 position would be expected to preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.

While the parent molecule is achiral, stereochemistry becomes a critical factor in its synthesis and subsequent reactions. The synthesis of this compound, often proceeding from dihydropyran, introduces a stereocenter at the anomeric carbon (the carbon bonded to both the ring oxygen and the pyrazole nitrogen), leading to a racemic mixture if no chiral control is employed. organic-chemistry.org

Any transformation that directly involves the tetrahydropyran ring can lead to the formation of diastereomers. For instance, the introduction of a new substituent on the ring would result in cis and trans isomers relative to the existing pyrazole group. The stereochemical outcome of such reactions is dependent on the reaction mechanism, with factors like steric hindrance and electronic effects directing the approach of the reagent. whiterose.ac.uk The stereoselective synthesis of substituted tetrahydropyrans is a significant area of research, often employing strategies like substrate control or chiral catalysts to favor the formation of a single stereoisomer. nih.govorganic-chemistry.org

| Aspect | Description |

|---|---|

| Conformation | The tetrahydropyran ring exists in a chair conformation. |

| Substituent Position | The 4-(4-iodopyrazol-1-yl) group likely occupies an equatorial position. |

| Chirality | The parent molecule is achiral. |

| Reactions on the Ring | Can create new stereocenters, leading to diastereomeric products (cis/trans isomers). |

Spectroscopic Characterization and Structural Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and conformational details of this compound. While specific experimental data for this compound is not widely published, a theoretical analysis based on its constituent parts—a 4-iodopyrazole (B32481) moiety and a tetrahydropyran (B127337) ring—allows for the prediction of its NMR spectra.

¹H NMR spectroscopy would reveal the chemical environment of each proton. The protons on the pyrazole (B372694) ring are expected to appear as distinct singlets in the aromatic region of the spectrum. The protons of the tetrahydropyran ring would exhibit more complex splitting patterns in the aliphatic region, indicative of their diastereotopic and conformationally restricted nature. The chemical shifts and coupling constants of these protons would provide valuable information about the chair conformation of the tetrahydropyran ring and the orientation of the pyrazole substituent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the iodinated carbon and the other two carbons of the pyrazole ring, as well as for the five unique carbons of the tetrahydropyran ring. The chemical shifts would be influenced by the electronegativity of the neighboring atoms, particularly the iodine and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C-H | 7.5 - 8.5 | 130 - 145 |

| Pyrazole C-I | - | 80 - 95 |

| Tetrahydropyran CH (attachment point) | 4.0 - 5.0 | 55 - 65 |

| Tetrahydropyran CH₂O | 3.5 - 4.5 | 65 - 75 |

| Tetrahydropyran CH₂ | 1.5 - 2.5 | 30 - 40 |

Note: These are estimated ranges and actual experimental values may vary.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₈H₁₁IN₂O.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the pyrazole and tetrahydropyran rings, as well as the loss of the iodine atom. Analysis of these fragments helps to confirm the connectivity of the different components of the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the pyrazole and tetrahydropyran rings, the C=C and C=N stretching of the pyrazole ring, and the C-O-C stretching of the ether linkage in the tetrahydropyran ring. The presence of the C-I bond would result in a stretching vibration in the far-infrared region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic/Heteroaromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=N (Pyrazole) | 1500 - 1600 |

| C=C (Pyrazole) | 1400 - 1500 |

| C-O-C (Ether) | 1050 - 1150 |

| C-I | 500 - 600 |

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within the molecule. The 4-iodopyrazole chromophore is expected to exhibit absorption bands in the UV region. The position and intensity of these bands are sensitive to the electronic structure of the pyrazole ring and the influence of the iodo and tetrahydropyran substituents. This technique can offer insights into the conjugation and electronic environment of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity.

Furthermore, a crystal structure would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or halogen bonding, that may be present. For the related compound, 4-iodo-1H-pyrazole, X-ray diffraction has shown that it forms catemeric chains through hydrogen bonding in the solid state. rsc.orgchemicalbook.com A similar analysis for the title compound would be invaluable for understanding its solid-state behavior.

Chiral Separation and Analysis

The this compound molecule itself is achiral. The tetrahydropyran ring, when substituted at the 4-position, does not possess a stereocenter. Therefore, enantiomers and diastereomers are not relevant for this specific compound, and chiral separation and analysis are not applicable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are fundamental to understanding the electronic structure and reactivity of molecules. These calculations, based on the principles of quantum mechanics, can predict various molecular properties. For pyrazole (B372694) derivatives, these studies often focus on how substituents on the pyrazole ring influence the electronic environment and, consequently, the molecule's reactivity. For instance, the acidity of the pyrrole-like NH group in pyrazoles can be modulated by substituents. semanticscholar.org Counterintuitively, electron-donating peripheral substituents have been shown to increase the N-H acidity of pyrazoles. semanticscholar.org

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. mdpi.com In the study of pyrazole compounds, DFT calculations are used to optimize the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles. ufrj.br

Following geometry optimization, vibrational analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure. semanticscholar.org For the series of 4-halogenated-1H-pyrazoles, DFT calculations have been used to compare theoretical IR and 1H NMR spectroscopic data with experimental results. semanticscholar.orgresearchgate.net

Table 1: Illustrative DFT Calculation Parameters for Pyrazole Derivatives

| Parameter | Value/Method |

| Theory Level | DFT |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Application | Geometry Optimization, Vibrational Frequencies |

Note: This table represents typical parameters used in DFT studies of pyrazole derivatives and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of molecules. It provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP map is color-coded, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). researchgate.net

For a molecule like 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. thaiscience.info Conversely, positive potential would be expected around the hydrogen atoms. nih.gov This analysis helps in predicting how the molecule will interact with other reagents. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical energy values for a generic pyrazole derivative to illustrate the concept.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For the series of 4-halogenated pyrazoles, theoretical calculations of IR and 1H-NMR spectroscopic data have been compared with experimental findings. semanticscholar.org For example, it was observed that the most electronegative substituent, fluorine, resulted in the highest N-H stretching frequency in the IR spectrum and the most upfield chemical shift in the NMR spectrum. semanticscholar.org The opposite effect was seen with the least electronegative substituent, iodine. semanticscholar.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. By calculating the energies of these species, the activation energy and thermodynamics of a reaction can be determined.

For pyrazole-containing compounds, computational modeling can be used to explore various reaction pathways. For example, in the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a possible mechanism involving an SN2-type transition state was suggested by computational results. mdpi.com Such studies are crucial for understanding the feasibility of a reaction and for designing more efficient synthetic routes.

Applications in Advanced Chemical Synthesis and Materials Science

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole as a Versatile Synthetic Building Block

The presence of the iodo group at the 4-position of the pyrazole (B372694) ring is the key to the synthetic versatility of this compound. Halogenated pyrazoles, particularly iodo-derivatives, are well-established precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern organic synthesis.

"this compound" serves as an excellent precursor for the construction of diverse organic frameworks through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium and copper complexes, initiating catalytic cycles that lead to the formation of new bonds.

Notably, 4-iodopyrazoles are valuable substrates in Suzuki-Miyaura and Sonogashira coupling reactions. mdpi.com In a typical Suzuki-Miyaura coupling, the iodo-pyrazole would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to 4-aryl or 4-vinyl pyrazole derivatives. Similarly, the Sonogashira coupling with a terminal alkyne, catalyzed by palladium and copper, would yield 4-alkynylpyrazoles. These reactions are highly efficient and tolerate a wide range of functional groups, allowing for the synthesis of complex molecular architectures.

The tetrahydropyran (B127337) (THP) group attached to the pyrazole nitrogen in "this compound" can serve multiple roles. It can act as a protecting group for the pyrazole NH, preventing unwanted side reactions. Additionally, its bulky and non-polar nature can enhance the solubility of the molecule in organic solvents commonly used for cross-coupling reactions, thereby improving reaction efficiency.

A summary of potential cross-coupling reactions utilizing 4-iodopyrazole (B32481) derivatives is presented in the table below.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(0) catalyst, base | 4-Aryl/vinyl-pyrazole |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-pyrazole |

| Heck | Alkene | Pd(0) catalyst, base | 4-Alkenyl-pyrazole |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, base | 4-Amino-pyrazole |

| Ullmann | Alcohol/Phenol | Cu(I) catalyst, base | 4-Alkoxy/aryloxy-pyrazole |

The functionalized pyrazole core of "this compound" is a valuable starting point for the synthesis of more complex heterocyclic systems. Pyrazole-containing compounds are of significant interest due to their wide range of biological activities. rroij.comnih.gov

The products obtained from the cross-coupling reactions mentioned above can undergo further transformations to build fused heterocyclic systems. For instance, a 4-alkynylpyrazole can be a key intermediate in the synthesis of pyrazolo[3,4-b]pyridines, which are known for their biological properties. Similarly, a 4-alkenylpyrazole could be a precursor for the synthesis of pyranopyrazoles through intramolecular cyclization reactions. The synthesis of new heterocyclic compounds that include pyridine, pyran, and/or pyrazole moieties has been a subject of study. nih.gov

The versatility of the 4-iodo-pyrazole moiety allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced at the 4-position, leading to a diverse library of compounds for various applications, including drug discovery and agrochemicals. nih.gov

Role in Coordination Chemistry and Ligand Design

Pyrazole and its derivatives are well-known N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. nih.gov The coordination typically occurs through the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring. The electronic and steric properties of the substituents on the pyrazole ring play a crucial role in determining the structure, stability, and reactivity of the resulting metal complexes.

"this compound" can act as a monodentate ligand, coordinating to a metal center through its N2 atom. The synthesis of such complexes would typically involve the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent.

The presence of the bulky tetrahydropyran group at the N1 position is expected to exert significant steric hindrance around the coordinating N2 atom. This steric bulk can influence the coordination number and geometry of the resulting metal complex. For instance, it might favor the formation of complexes with lower coordination numbers or lead to distorted geometries. The tetrahydropyran moiety can also impact the solubility and crystal packing of the metal complexes.

The stability of a metal complex is influenced by both electronic and steric factors. The pyrazole ring is a good σ-donor, and the substituents on the ring can modulate its electron-donating ability. The iodo-substituent at the 4-position is electron-withdrawing, which might slightly reduce the basicity of the coordinating nitrogen atom and thus affect the strength of the metal-ligand bond.

The steric hindrance from the tetrahydropyran group can also have a significant impact on the stability of the complex. While moderate steric bulk can sometimes enhance stability by protecting the metal center from unwanted reactions, excessive steric hindrance can lead to weaker metal-ligand bonds and destabilize the complex. The interplay between the electronic effect of the iodo group and the steric effect of the tetrahydropyran group would be an interesting aspect to investigate in the coordination chemistry of this ligand.

Furthermore, the iodo-substituent offers a unique opportunity for post-coordination modification. After the formation of the metal complex, the C-I bond can be further functionalized using cross-coupling reactions, allowing for the synthesis of more complex, multimetallic, or functionalized coordination compounds.

Integration into Advanced Materials Research

The unique combination of a functionalizable iodo-group and a property-modifying tetrahydropyran moiety makes "this compound" a promising candidate for integration into advanced materials. Pyrazole derivatives have been explored for their potential in creating novel materials with tailored properties. rroij.comchemimpex.com

The incorporation of pyrazole moieties into polymers can lead to materials with enhanced thermal stability, specific conductivity, and unique optical characteristics. rroij.com The iodo-substituent in "this compound" can be utilized as a reactive site for polymerization reactions, such as in Sonogashira or Suzuki polycondensation, to create pyrazole-containing conjugated polymers. These polymers could have interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com

The tetrahydropyran group, with its flexible and non-planar structure, can influence the processability and morphology of these materials. It can disrupt intermolecular packing, leading to increased solubility and potentially amorphous materials, which can be beneficial for certain applications.

Moreover, pyrazole-based compounds are used as building blocks for porous organic polymers (POPs) and metal-organic frameworks (MOFs). rsc.org The functionalizable nature of "this compound" makes it an attractive building block for creating functional POPs. For instance, the iodo-group could be used to anchor catalytic sites or other functional moieties within the porous framework. Pyrazole-containing porous polymers have shown promise in applications such as iodine capture. rsc.org

Precursors for Polymer Synthesis

The chemical compound this compound serves as a promising, though not yet extensively documented, monomer for the synthesis of advanced polymers. Its utility in this regard stems from the reactive carbon-iodine bond at the 4-position of the pyrazole ring. This functional group is a key handle for engaging in various cross-coupling reactions, which are fundamental to the creation of polymer chains.

Notably, the 4-iodopyrazole scaffold is a versatile building block for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon bonds, enabling the linkage of pyrazole units with other aromatic or unsaturated monomers to construct a polymer backbone. For instance, a Suzuki-Miyaura coupling could involve the reaction of this compound with a diboronic acid or ester, leading to a polymer chain incorporating alternating pyrazole and aryl units. Similarly, a Sonogashira coupling with a di-alkyne monomer would result in a polymer with pyrazole and alkyne moieties in its repeating unit.

The synthesis of pyrazole-containing porous organic polymers (PPOPs) has demonstrated the successful integration of pyrazole units into robust polymer networks. rsc.org While these examples may not use the exact title compound, they establish the principle that pyrazole derivatives can be effectively polymerized. The resulting materials often exhibit unique properties, such as high porosity and the ability to capture iodine, the latter being a noteworthy characteristic given the iodo-substituent of the monomer . rsc.org

The tetrahydropyran (THP) group attached to the pyrazole nitrogen is anticipated to play a crucial role in the properties of the resulting polymers. As a bulky, non-planar aliphatic substituent, the THP moiety can significantly enhance the solubility of the polymer in common organic solvents. rsc.orgresearchgate.net This is a critical factor for the processability of polymers into thin films and other forms required for various applications. Furthermore, the steric hindrance provided by the THP group can disrupt intermolecular packing of the polymer chains, a strategy often employed to modify the solid-state morphology and, consequently, the material's bulk properties. mdpi.comnih.gov

Below is a table summarizing representative cross-coupling reactions that could be adapted for the polymerization of this compound.

| Reaction Type | Reactant A | Reactant B (Example) | Catalyst System (Typical) | Potential Polymer Linkage |

| Suzuki-Miyaura | This compound | Aryl-diboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Pyrazole-Aryl |

| Sonogashira | This compound | Di-terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Pyrazole-Alkyne |

| Heck | This compound | Divinyl-aromatic compound | Pd catalyst, Base | Pyrazole-Vinylene-Aryl |

| Stille | This compound | Distannyl-aromatic compound | Pd catalyst | Pyrazole-Aryl |

Components in Optoelectronic Materials

While direct experimental evidence for the application of this compound in optoelectronic materials is not yet prevalent in the scientific literature, the structural features of the molecule suggest significant potential in this area. The combination of the electron-rich pyrazole ring and the heavy iodine atom provides a foundation for tuning the electronic and photophysical properties of materials.

The pyrazole nucleus is a well-established component in the design of functional organic materials, including those with applications in electronics. nih.gov The incorporation of pyrazole units into conjugated polymer backbones can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of fused conjugated molecules containing pyran units has also been explored for their potential in organic electronics, exhibiting p-type semiconducting properties. rsc.org

The presence of the iodine atom at the 4-position of the pyrazole ring is particularly noteworthy. The "heavy atom effect" of iodine is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states. This property is highly desirable in materials for applications such as phosphorescent OLEDs (PhOLEDs), where the harvesting of triplet excitons can lead to significantly higher device efficiencies. While the iodine atom would likely be replaced during polymerization via cross-coupling, its presence in the monomer is key to enabling the synthesis of the desired polymer architecture.

Furthermore, the bulky tetrahydropyran (THP) substituent could play a beneficial role in the performance of optoelectronic materials. In the solid state, the steric bulk of the THP group can prevent the close packing of polymer chains, thereby reducing intermolecular interactions that often lead to fluorescence quenching. nih.gov This can result in enhanced solid-state emission quantum yields, a crucial factor for the brightness and efficiency of OLEDs. The introduction of such bulky side groups has been shown to improve the photophysical performance of emissive dyes in the solid state. mdpi.com

The table below outlines the potential influence of the structural components of this compound on the properties of optoelectronic materials.

| Structural Component | Potential Property Influence | Relevance to Optoelectronics |

| Pyrazole Ring | Electron-rich heterocycle, tunable electronic properties. | Can be used to adjust HOMO/LUMO levels for efficient charge injection and transport in OLEDs and OPVs. |

| Iodine Atom | Enables cross-coupling reactions for polymer synthesis; potential for heavy atom effect in small molecule applications. | Crucial for monomer reactivity. The heavy atom effect could be exploited in phosphorescent materials. |

| Tetrahydropyran (THP) Group | Bulky, aliphatic substituent. | Can improve solubility for solution processing and disrupt intermolecular packing to enhance solid-state fluorescence quantum yield. |

Structure Activity Relationship Sar Studies in Non Biological Contexts

Influence of the Iodine Atom on Chemical Reactivity and Synthetic Utility

The iodine atom at the 4-position of the pyrazole (B372694) ring is the most significant feature influencing the chemical reactivity of 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodine a good leaving group and rendering the C4 position susceptible to a wide array of synthetic transformations. This reactivity is particularly valuable in metal-catalyzed cross-coupling reactions, where the iodopyrazole serves as a versatile building block for constructing more complex molecular architectures.

The primary synthetic utility of the 4-iodo substituent lies in its application in palladium- and copper-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and regioselectivity. For instance, brominated and chlorinated pyrazoles have been shown to be superior to iodopyrazoles in some Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation, but the high reactivity of the C-I bond often allows for milder reaction conditions. acs.org

Key cross-coupling reactions involving 4-iodopyrazoles include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyrazole with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. It is a widely used method for introducing aryl or vinyl substituents at the 4-position of the pyrazole ring. acs.orgsemanticscholar.org

Sonogashira Coupling: This involves the coupling of the iodopyrazole with a terminal alkyne, catalyzed by palladium and copper(I) complexes. tandfonline.comlibretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which are important structures in medicinal chemistry and materials science. tandfonline.comresearchgate.netresearchgate.net

C-O Coupling: Copper-catalyzed reactions have been developed for the direct 4-alkoxylation of 4-iodopyrazoles with various alcohols. semanticscholar.orgnih.gov This provides a direct route to 4-alkoxypyrazoles, which are valuable intermediates in organic synthesis.

The table below summarizes the synthetic utility of the 4-iodo group on the pyrazole core.

Impact of the Tetrahydro-2H-pyran Moiety on Molecular Conformation and Solubility

The impact of the THP group can be summarized as follows:

Conformational Flexibility: The THP ring's chair conformation introduces steric bulk and a defined spatial orientation relative to the pyrazole ring. This non-planar structure can be advantageous in modulating how the molecule interacts with its environment, for instance, by preventing the tight packing that often leads to low solubility in molecules with multiple aromatic rings. nih.gov Increased flexibility can also lead to an entropic gain in solution, further favoring solubility. nih.gov

Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like water and alcohols. While tetrahydropyran (B127337) itself is only partially miscible with water, possessing characteristics of a hydrophobic solvent, the presence of the oxygen atom generally improves aqueous solubility compared to a non-polar carbocyclic analogue (e.g., cyclohexyl). researchgate.netepa.govchemicalbook.com In medicinal chemistry, the incorporation of cyclic ethers like THP is a common strategy to enhance aqueous solubility and other pharmacokinetic properties. nih.govnih.gov The logP (octanol/water partition coefficient) of tetrahydropyran is approximately 0.95, indicating a moderate level of lipophilicity. chemicalbook.com

Structure-Property Relationships for Applications in Material Science

While this compound is not primarily designed for material science applications, its core structure possesses features that could be exploited in this field. Pyrazole derivatives are known to exhibit interesting photophysical properties and have been investigated for use in organic optoelectronic materials and as fluorescent probes. rsc.orgnih.gov

The structure-property relationships relevant to material science are:

The Pyrazole Core: The pyrazole ring is an electron-rich aromatic heterocycle that can be incorporated into larger π-conjugated systems. Such systems are fundamental to organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

The 4-Iodo Substituent: As discussed, the iodine atom is a key functional handle for synthetic modification. Through cross-coupling reactions, various chromophores and electronically active groups can be attached at the C4 position. This allows for the systematic tuning of the molecule's electronic and optical properties, such as its absorption and emission wavelengths. The presence of a heavy atom like iodine can also influence photophysical processes through the "heavy-atom effect," which can enhance intersystem crossing and promote phosphorescence.

The Tetrahydropyran Moiety: In the context of materials, the THP group would primarily influence processability. Its role in increasing solubility could be beneficial for solution-based fabrication of thin films for electronic devices. Furthermore, its steric bulk could be used to control intermolecular interactions and prevent aggregation-induced quenching of fluorescence in the solid state.

Modulation of Binding Affinity for Research Probes (e.g., radioligand development for PET imaging research, not clinical use of the compound itself)

One of the most significant non-biological applications of this compound is its use as a precursor or scaffold for the development of radiolabeled research probes, particularly for Positron Emission Tomography (PET) imaging. researchgate.net PET is a non-invasive imaging technique that uses molecules labeled with positron-emitting radionuclides to visualize and quantify biochemical processes in vivo. radiologykey.com

The key structural features of the compound are crucial for this application:

The Iodine Atom as a Labeling Site: The C-I bond provides a direct site for radioiodination. Stable iodine (¹²⁷I) can be replaced with a radioactive iodine isotope, such as ¹²³I (for SPECT), ¹²⁴I (for PET), or ¹²⁵I (for autoradiography and in vitro assays). radiopaedia.orgnih.govwikipedia.org The 4.2-day half-life of ¹²⁴I makes it particularly suitable for imaging slow biological processes, such as the tumor localization of monoclonal antibodies. researchgate.netresearchgate.net Alternatively, the iodopyrazole can be converted into a stannyl (B1234572) or boronic ester precursor, which then allows for radiolabeling with other common PET isotopes like fluorine-18 (B77423) (¹⁸F) via nucleophilic substitution. radiologykey.com The stability of the C-I bond is a critical consideration, as in vivo deiodination can lead to unwanted accumulation of radioactivity in the thyroid and stomach, reducing image quality. nih.gov

The THP Moiety for Pharmacokinetic Modulation: The THP group plays a critical role in determining the in vivo behavior of a potential radiotracer. It influences key pharmacokinetic properties such as lipophilicity, solubility, and metabolic stability. These properties, in turn, affect the radiotracer's biodistribution, clearance pathway (renal vs. hepatobiliary), and its ability to cross the blood-brain barrier. nih.gov By modifying substituents like the THP group, researchers can fine-tune the binding affinity and pharmacokinetic profile of a radioligand to optimize it for a specific biological target.

The table below illustrates the role of halogenated pyrazole precursors in the development of PET radioligands.

Future Directions and Emerging Research Opportunities

Development of Novel and Green Synthetic Methodologies

The future synthesis of 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole will likely prioritize environmentally benign and efficient methods. researchgate.net Green chemistry principles, such as waste minimization, use of renewable resources, and energy efficiency, are central to modern synthetic chemistry. mdpi.com Research in this area could focus on several key strategies:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyrazole (B372694) derivatives. sci-hub.seshd-pub.org.rsnanobioletters.comnih.gov Applying this technology to the cyclocondensation and iodination steps required to produce the target compound could offer a more energy-efficient alternative to conventional heating. scispace.com

Ultrasonic Promotion: Sonication is another alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reaction rates. researchgate.net Its application could lead to catalyst-free or solvent-free synthetic protocols. researchgate.net

Green Solvents and Catalysts: Moving away from hazardous organic solvents is a key goal. Future syntheses could explore water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media. researchgate.net Furthermore, the development of recyclable, heterogeneous, or biodegradable catalysts, such as those based on biopolymers, could replace traditional, more toxic catalysts. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis represents a cutting-edge approach for halogenation reactions. researchgate.net Developing a photocatalytic C-H iodination of the N-substituted pyrazole precursor would be a highly atom-economical and mild method for synthesizing the target compound. researchgate.netdntb.gov.ua

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced energy efficiency. shd-pub.org.rsnanobioletters.com |

| Ultrasonic Promotion | Potential for catalyst-free and solvent-free conditions, energy saving. researchgate.net |

| Green Solvents/Catalysts | Reduced environmental impact, use of renewable resources, easier workup. mdpi.comnih.gov |

| Photocatalytic Iodination | High regioselectivity, mild reaction conditions, high atom economy. researchgate.netdntb.gov.ua |

Exploration of Unconventional Reactivity Patterns

The carbon-iodine bond at the 4-position of the pyrazole ring is a key functional handle for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net While established methods like Suzuki and Sonogashira couplings are well-documented for iodopyrazoles, future research can delve into less conventional reactivity. nih.govresearchgate.net

One promising avenue is the use of photoredox catalysis to engage the C-I bond in novel transformations. arkat-usa.org This could include radical-based coupling reactions, allowing for the introduction of complex alkyl groups or other functionalities not easily accessible through traditional methods. Furthermore, exploring the reactivity of the pyrazole ring itself, such as C-H activation at other positions directed by the tetrahydropyran (B127337) substituent, could lead to the synthesis of highly decorated pyrazole cores. The interplay between the C-I bond and the THP moiety may also lead to unexpected intramolecular cyclization pathways, yielding novel fused heterocyclic systems.

Advanced Applications in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for this compound. The molecule possesses several features that can be exploited for the rational design of complex architectures:

The pyrazole ring contains both hydrogen bond donor (if deprotected) and acceptor sites (the pyridine-like nitrogen). semanticscholar.org

The iodine atom can act as a potent halogen bond donor. nih.govnih.gov

The oxygen atom within the tetrahydropyran ring provides an additional hydrogen bond acceptor site.

These functionalities allow the molecule to participate in a variety of self-assembly processes. rsc.org Future research could explore its use in constructing metal-organic frameworks (MOFs), where the pyrazole nitrogen atoms coordinate to metal centers, and the iodo and THP groups direct the formation of specific 3D structures. researchgate.netdntb.gov.ua The ability of the iodine to form halogen bonds could be used to create predictable and robust supramolecular synthons, leading to the formation of liquid crystals, gels, or other functional soft materials. nih.govmdpi.com

| Functional Group | Potential Supramolecular Interaction |

| Pyrazole Nitrogens | Coordination to metal ions, hydrogen bond accepting. rsc.orgmdpi.com |

| Iodine Atom | Halogen bond donating. nih.govnih.gov |

| THP Oxygen Atom | Hydrogen bond accepting. |

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the landscape of chemical production, offering enhanced safety, scalability, and reproducibility. mit.edu The synthesis of this compound is an ideal candidate for adaptation to these technologies. A continuous flow process could be designed where precursors are pumped through heated or irradiated reactor coils, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mit.edu

This approach is particularly advantageous for potentially hazardous reactions, such as those involving unstable intermediates or strong oxidants. mit.edu An automated "assembly line" could integrate the key synthetic steps (e.g., pyrazole formation, N-alkylation, iodination) and subsequent purification into a single, seamless operation. mit.edunih.gov Such a system would enable rapid library synthesis, where derivatives of the target compound could be produced efficiently for screening in drug discovery or materials science applications. nih.gov

Interdisciplinary Research with Materials Science and Catalysis

The unique structure of this compound makes it a promising candidate for interdisciplinary research, particularly at the interface of organic chemistry with materials science and catalysis.

In materials science , the compound can serve as a key building block for functional organic materials. researchgate.net The reactive C-I bond allows for its incorporation into conjugated polymers via cross-coupling reactions, potentially leading to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrazole core is known for its electronic properties and stability, making it an attractive component in such materials. arkat-usa.org

In catalysis , pyrazole derivatives are widely used as ligands for transition metal catalysts due to the strong coordinating ability of their nitrogen atoms. nih.govresearchgate.net this compound could be employed as a ligand where the tetrahydropyran group provides specific steric bulk and solubility, while the iodine atom offers a site for further modification to fine-tune the catalyst's electronic properties or to anchor it to a solid support. The development of catalysts based on this scaffold could lead to new advancements in a variety of chemical transformations.

Q & A

Q. What analytical approaches differentiate tautomeric forms of 4-iodo-pyrazole derivatives in solution?

- Methodology : Use dynamic NMR (DNMR) to study tautomerization kinetics. Variable-temperature H NMR (e.g., −40°C to 25°C) can "freeze" tautomers, while NOESY identifies spatial proximity of protons in distinct tautomeric states .

Data Analysis and Contradiction Resolution

Q. Q. How to address discrepancies between theoretical and experimental C NMR chemical shifts?

- Methodology : Re-optimize computational models (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM for DMSO or CDCl). Compare experimental shifts with averaged values from multiple tautomers or conformers .

Q. What statistical methods validate reproducibility in biological activity assays?

- Methodology : Apply ANOVA with post-hoc Tukey tests to compare triplicate data. Use Grubbs’ test to identify outliers in dose-response curves. Report %RSD for intra-day/inter-day variability .

Stability and Solubility Challenges

Q. How to improve aqueous solubility for in vivo studies without compromising stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.